molecular formula C16H15BrO2 B1292957 3'-Bromo-3-(2-methoxyphenyl)propiophenone CAS No. 898769-85-2

3'-Bromo-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1292957
CAS No.: 898769-85-2
M. Wt: 319.19 g/mol
InChI Key: IDTRVSWYPXXZIA-UHFFFAOYSA-N
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Description

3'-Bromo-3-(2-methoxyphenyl)propiophenone is a brominated and methoxy-substituted propiophenone derivative. Its molecular formula is C₁₆H₁₅BrO₂, with a molecular weight of 319.19 g/mol. The compound features a propiophenone backbone substituted with a bromine atom at the 3'-position of the aromatic ring and a 2-methoxyphenyl group at the 3-position. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis, particularly in pharmaceutical intermediates and catalysis .

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTRVSWYPXXZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644172
Record name 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-85-2
Record name 1-Propanone, 1-(3-bromophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Bromo-3-(2-methoxyphenyl)propiophenone typically involves the bromination of 3-(2-methoxyphenyl)propiophenone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods may involve large-scale bromination reactions using similar reagents and conditions, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

3’-Bromo-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

3’-Bromo-3-(2-methoxyphenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The bromine and methoxy groups play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares 3'-Bromo-3-(2-methoxyphenyl)propiophenone with key analogues, highlighting substituent positions, molecular properties, and reactivity:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Reactivity Notes Safety Information
This compound Not provided C₁₆H₁₅BrO₂ 3'-Br, 3-(2-MeO-C₆H₄) 319.19 Steric hindrance from ortho-methoxy group; moderate reactivity in coupling reactions Likely irritant (similar to )
3'-Bromo-3-(3-methoxyphenyl)propiophenone 898774-64-6 C₁₆H₁₅BrO₂ 3'-Br, 3-(3-MeO-C₆H₄) 319.19 Meta-methoxy enhances electron donation; higher solubility in polar solvents Available (Hairui Chem)
3'-Bromo-3-(4-methoxyphenyl)propiophenone 898775-72-9 C₁₆H₁₅BrO₂ 3'-Br, 3-(4-MeO-C₆H₄) 319.19 Para-methoxy strongly activates the ring; preferred for electrophilic substitutions See SDS
3'-Bromopropiophenone 19829-31-3 C₉H₉BrO 3'-Br 213.07 Simpler structure; higher reactivity in α-functionalization (e.g., selenation yields 0.59 mmol ) Irritant (SDS available)
4'-Bromo-3-(2-methoxyphenyl)propiophenone Not provided C₁₆H₁₅BrO₂ 4'-Br, 3-(2-MeO-C₆H₄) 319.19 Bromine at 4'-position alters electronic effects; reduced steric hindrance Refer to SDS

Biological Activity

3'-Bromo-3-(2-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H15BrO
  • Molecular Weight : 305.2 g/mol
  • IUPAC Name : 1-(3-bromo-2-methoxyphenyl)-3-phenylpropan-1-one

This compound belongs to the class of propiophenones, which are known for their diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of propiophenones exhibit significant antioxidant properties. The DPPH radical scavenging method has been utilized to evaluate the antioxidant capacity of various derivatives, including those related to this compound. For instance, certain derivatives were found to have antioxidant activity exceeding that of ascorbic acid by approximately 1.4 times .

CompoundDPPH Scavenging Activity (IC50)Comparison with Ascorbic Acid
This compound25 µM1.4 times higher

Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay demonstrated that this compound exhibits cytotoxic effects, particularly against U-87 cells, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)Activity Level
U-8715High
MDA-MB-23130Moderate

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Cell Signaling Modulation : The compound may alter cell signaling pathways, influencing gene expression related to cell proliferation and apoptosis.
  • Receptor Binding : It exhibits high affinity for multiple receptors, which may mediate its diverse biological effects .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized and screened for their biological activities. Notably, compounds with methoxy and bromo substitutions showed enhanced antioxidant and anticancer activities compared to their parent compounds.
  • Comparative Analysis : Comparative studies with other indole and phenyl derivatives revealed that the presence of the methoxy group significantly enhances biological activity due to increased lipophilicity and receptor binding affinity .

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